1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Übersicht
Beschreibung
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as JP-1302, is a selective β-adrenoceptor agonist that has been studied for its potential use in treating cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Inhibition of Mitotic Kinesin Eg5 and Triggering Apoptosis in Transformed Culture Cells
Research has shown that carbazole derivatives, including those structurally related to 1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, can inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5. This inhibition is crucial for bipolar spindle formation, leading to mitotic arrest followed by apoptotic cell death in transformed culture cells. Specifically, compounds structurally similar to the specified chemical induced strong mitotic arrest and cell death, with evidence of apoptosis in treated cells. This suggests potential applications in cancer research, particularly in the development of treatments that selectively target cancer cells by disrupting cell division processes (Okumura et al., 2006).
Development of β-Blocking Activity
Carbazole derivatives have been explored for their β-blocking activity, which is significant in the management of cardiovascular disorders. The synthesis of new carbazolyloxy propanolamine derivatives and their cyclization into corresponding oxazolidinonyl/oxazolidinyl carbazole derivatives demonstrate the versatility of carbazole compounds in pharmaceutical development. These compounds exhibit the key pharmacophore in β-blockers, indicating their potential use in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and other disorders related to the sympathetic nervous system (Anumula et al., 2007).
Synthesis of Anticancer Agents
Research into the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents highlights the therapeutic potential of carbazole compounds. These derivatives have been synthesized and assessed for their cytotoxic activity against cancer cell lines, suggesting their applicability in cancer treatment. The structural modifications and pharmacological evaluations of these compounds aim to identify new therapeutic agents for cancer management (Shmeiss et al., 2000).
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O/c21-13-5-7-19-17(9-13)18-10-14(22)6-8-20(18)24(19)12-16(25)11-23-15-3-1-2-4-15/h5-10,15-16,23,25H,1-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLFFSWIDMBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.